molecular formula C22H20ClN5O3 B2837231 3-(2-chlorophenyl)-5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1203018-81-8

3-(2-chlorophenyl)-5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No. B2837231
CAS RN: 1203018-81-8
M. Wt: 437.88
InChI Key: WSCGYDMEOIXOSE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Applications

Compounds structurally related to the chemical have been evaluated for their antitumor and anticancer properties. For instance, certain derivatives have shown promising curative activity against L-1210 and P388 leukemia, suggesting potential as broad-spectrum antitumor agents. These compounds may act as prodrug modifications, providing a mechanism for targeted therapeutic applications (M. Stevens et al., 1984). Additionally, novel N-phenyl-5-carboxamidyl isoxazoles have been investigated for their selective anticancer activity against solid tumors, such as colon cancer. One derivative, in particular, demonstrated significant efficacy in inhibiting colon tumor cells, underscoring the therapeutic potential of these compounds in cancer treatment (J. Shaw et al., 2012).

Antimicrobial Applications

A series of compounds bearing resemblance to the specified chemical have been synthesized and assessed for their in vitro antibacterial and antifungal activities. These studies reveal the potential of such molecules as antimicrobial agents, effective against a range of bacterial and fungal pathogens (N. Desai et al., 2011). The structural elucidation and biological evaluation of these compounds contribute to the development of new antimicrobial therapies, addressing the growing concern over antibiotic resistance.

Mechanistic Insights and Synthesis Approaches

Research into the synthesis and reaction mechanisms of related compounds provides valuable insights into their chemical behavior and potential for drug development. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases the ANRORC rearrangement, leading to novel formamides with potential biological activity (I. V. Ledenyova et al., 2018). Such mechanistic studies are crucial for the design and optimization of synthesis pathways, enabling the production of more effective and targeted therapeutic agents.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-14-18(19(26-31-14)16-10-6-7-11-17(16)23)21(29)24-12-13-28-22(30)27(2)20(25-28)15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCGYDMEOIXOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)isoxazole-4-carboxamide

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